molecular formula C11H9N5O B1384507 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1050884-19-9

1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384507
CAS No.: 1050884-19-9
M. Wt: 227.22 g/mol
InChI Key: PIVYCBLJCBAEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative characterized by a 4-aminophenyl substituent at the 1-position of the heterocyclic core. Its molecular formula is C₁₁H₉N₅O, with a monoisotopic mass of 227.0807 Da and an InChIKey of PIVYCBLJCBAEQV-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYCBLJCBAEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Formation of Pyrazolo[3,4-d]pyrimidine Core

  • The initial step involves the synthesis of 5-amino-4-cyanopyrazole via a one-pot reaction of malononitrile with triethyl orthoformate followed by cyclization with hydrazine hydrate. This step is noted for its simplicity and high yield, as it avoids intermediate purification.

  • Subsequently, 5-amino-4-cyanopyrazole undergoes condensation with formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine (intermediate) under mild conditions.

Bromination of the Intermediate

  • The 4-amino-1H-pyrazolo[3,4-d]pyrimidine intermediate is brominated at the 3-position using brominating agents such as bromine or N-bromosuccinimide (NBS), with bromine being preferred for efficiency.

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

  • The key step for introducing the 4-aminophenyl substituent at the 1-position is achieved via a Stille cross-coupling reaction between the 3-bromo intermediate and a trimethyl(4-aminophenyl)stannane reagent in the presence of a palladium catalyst (commonly Pd(PPh3)4).

  • This reaction proceeds under mild conditions and is suitable for industrial scale-up due to its high selectivity and yield.

Alternative Condensation Method

  • An alternative approach involves direct condensation of the pyrazolo[3,4-d]pyrimidin-4-one precursor with p-phenylenediamine in butanol under reflux for 8 hours, leading to the formation of the target compound with moderate yield (~45%).

  • The product precipitates upon heating, is filtered, dried, and recrystallized from methanol to obtain a pure solid.

Reaction Conditions and Yields

Step Reactants/Conditions Catalyst/Reagents Reaction Time Yield (%) Notes
Cyclization to 5-amino-4-cyanopyrazole Malononitrile + triethyl orthoformate + hydrazine hydrate None (one-pot) Not specified High No intermediate purification needed
Condensation to pyrazolopyrimidine 5-amino-4-cyanopyrazole + formamide None Mild heating Not specified Formation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine
Bromination 4-amino-1H-pyrazolo[3,4-d]pyrimidine + Br2 or NBS Bromine preferred Not specified Not specified Bromination at 3-position
Stille Coupling 3-bromo intermediate + trimethyl(4-aminophenyl)stannane Pd(PPh3)4 catalyst Not specified Moderate to high Key step for 1-(4-aminophenyl) substitution
Direct condensation Pyrazolo[3,4-d]pyrimidin-4-one + p-phenylenediamine in butanol None Reflux 8 h ~45 Product crystallized from methanol

Research Findings and Analysis

  • The one-pot synthesis of 5-amino-4-cyanopyrazole is advantageous due to operational simplicity and high yield, which is beneficial for scale-up.

  • The Stille cross-coupling method is preferred for introducing the 4-aminophenyl group due to mild reaction conditions, good yields, and compatibility with various functional groups.

  • Direct condensation with p-phenylenediamine provides an alternative route but with moderate yield and longer reaction time.

  • The use of palladium catalysts such as Pd(PPh3)4 is critical for the success of the cross-coupling step, providing high selectivity and facilitating industrial applicability.

  • The overall synthetic route avoids the use of expensive or sensitive reagents such as trimethylsilyldiazomethane, making it more cost-effective and operationally feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Biological Activity

1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reduction of its nitro precursor. The general method includes:

  • Starting Material : 1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • Reagents : Commonly used reagents include hydrazine or other reducing agents.
  • Conditions : The reaction is often conducted in an organic solvent such as ethanol or methanol under reflux conditions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound acts as a potent inhibitor of CDKs, which are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : The compound also shows inhibitory effects on EGFR signaling pathways, which are often dysregulated in cancer .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
  • Applications : This activity suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of various kinases and enzymes involved in cellular signaling pathways.
  • Molecular Interactions : The presence of the amino group enhances its ability to form hydrogen bonds with target proteins, increasing binding affinity and specificity .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effects on L1210 leukemia cellsSignificant growth inhibition observed; IC50 values indicated potent activity.
Investigate anti-inflammatory propertiesCompound reduced levels of IL-6 and TNF-alpha in vitro.
Assess selectivity against CDK2High selectivity demonstrated; minimal effects on normal cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary significantly in biological activity and physicochemical properties based on substituent modifications. Below is a comparative analysis of key analogs:

Substituent Variations on the Phenyl Ring

Compound Name Substituent(s) Molecular Weight (Da) Biological Activity Synthesis Method References
1-(4-Aminophenyl)-1H,4H,5H-pyrazolo[...]-4-one 4-Aminophenyl 227.08 Not reported Not detailed
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[...]-4-one 3,5-Dimethylphenyl 240.27 Not reported Not specified
1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[...]-4-one 4-Nitrophenyl 261.21 Not reported Not detailed
1-(4-Fluoro-2-hydroxyphenyl)-1H-pyrazolo[...]-4-one 4-Fluoro-2-hydroxyphenyl 249.23* Not reported Derived from fluorophenyl precursors

Notes:

  • The 3,5-dimethylphenyl analog (C₁₃H₁₂N₄O) has increased hydrophobicity, which may influence pharmacokinetics .

Functionalized Derivatives and Hybrid Structures

Compound Name Modifications Molecular Weight (Da) Biological Activity Synthesis Method References
1-(7-Methoxyquinolin-4-yl)-6-methyl-...-4-one Methoxyquinolinyl, methyl 365.38* Antibacterial, antioxidant Hydrolysis of ester + condensation with amines
4-Chloro-6-(chloromethyl)-1-methyl-1H-... Chloro, chloromethyl, methyl 231.07 Intermediate for bioactive derivatives Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate
1-[(2R)-Oxolan-2-yl]-1H,4H,5H-pyrazolo[...]-4-one Oxolanyl 220.21* Inactive against Leishmania donovani Not detailed

Notes:

Q & A

Q. What are the standard synthetic routes for 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate with formamide under reflux conditions (80–100°C, 10 hours). Post-reaction, the product is isolated by precipitation in cold water, followed by filtration and recrystallization from dimethylformamide (DMF) . Alternative routes involve substitution reactions with N-aryl α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide to modify substituent positions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and pyrimidinone carbonyl signals (δ 160–165 ppm).
  • HPLC : For purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 254.0934) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Use nitrile gloves, protective eyewear, and lab coats to avoid dermal contact.
  • Conduct reactions in a fume hood due to potential release of volatile reagents (e.g., POCl₃ in formylation steps) .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can substituent introduction at the pyrazolo[3,4-d]pyrimidin-4-one scaffold be optimized for diverse derivatives?

  • Methodological Answer :
  • Use Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate aldehyde intermediates for subsequent condensations with barbituric acid or thiourea .
  • For regioselective N-aryl substitutions, employ Buchwald-Hartwig coupling with palladium catalysts to attach 4-aminophenyl groups .

Q. How can contradictory data regarding substituent positions in derivatives be resolved?

  • Methodological Answer :
  • Perform X-ray crystallography to unambiguously assign positions of substituents like the 4-aminophenyl group.
  • Use 2D NMR techniques (e.g., NOESY) to analyze spatial proximity of protons in ambiguous cases .

Q. What computational methods predict the compound’s physicochemical properties and drug-likeness?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (≈2.1), polar surface area (≈85 Ų), and bioavailability scores.
  • Docking Studies : Molecular docking with kinases (e.g., EGFR) can prioritize derivatives for synthesis .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 3-position to enhance binding affinity.
  • Replace the 4-aminophenyl group with piperazine or morpholine moieties to modulate solubility and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.